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Compound of Interest

Compound Name: 2,3-Dimethyl-1,4-pentadiene

Cat. No.: B13785310

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the chemical structure of 2,3-dimethyl-1,4-
pentadiene through a comparative analysis of its spectroscopic data. By juxtaposing predicted
and experimental data with that of its structural isomers, this document serves as a valuable
resource for the accurate identification and characterization of this compound.

Spectroscopic Data Comparison

The structural elucidation of 2,3-dimethyl-1,4-pentadiene is achieved through the combined
application of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy,
and Mass Spectrometry (MS). Below is a detailed comparison of the spectroscopic data for 2,3-
dimethyl-1,4-pentadiene against its isomers, 2,4-dimethyl-1,3-pentadiene and 3,3-dimethyl-
1,4-pentadiene, and established reference values.

Infrared (IR) Spectroscopy

IR spectroscopy provides insights into the functional groups present in a molecule. The key
vibrational frequencies for 2,3-dimethyl-1,4-pentadiene and its isomers are summarized
below.
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2,3-Dimethyl-1,4- i
Typical Range

Functional Group Vibrational Mode pentadiene (cm-Y)
(Experimental)[1]

=C-H (vinyl) Stretching 3080 3100-3000

C-H (alkane) Stretching 2970, 2930, 2870 3000-2850

C=C (alkene) Stretching 1645 1680-1620

=C-H (vinyl) Bending (out-of-plane) 990, 890 1000-890

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a
molecule. Due to the unavailability of experimental NMR data for 2,3-dimethyl-1,4-
pentadiene, predicted values from a reliable spectroscopic database are used for comparison.

1H NMR Spectroscopy

2,3-Dimethyl- 2,4-Dimethyl- 3,3-Dimethyl- )

Proton ) ; ; Typical Range

_ 1,4-pentadiene 1,3-pentadiene 1,4-pentadiene

Environment _ , . (ppm)
(Predicted) (Experimental) (Experimental)

=CH2 4.85 (d) 4.68 (s) 4.95 (dd) 4.5-5.5

=CH- 5.75 (m) 5.38 (s) 5.85 (dd) 5.5-6.5

-CH- 2.80 (m) - - 1.5-2.5

-CHs (vinylic) 1.70 (s) 1.75 (s), 1.82 (s) - 1.6-2.0

-CHs (allylic) 1.05 (d) - 1.05 (s) 0.9-1.2

13C NMR Spectroscopy
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2,3-Dimethyl- 2,4-Dimethyl- 3,3-Dimethyl- )

Carbon ) ) ; Typical Range
_ 1,4-pentadiene 1,3-pentadiene 1,4-pentadiene

Environment . . i (ppm)

(Predicted) (Experimental) (Experimental)
=CH:z 112.0 111.5 110.0 100-125
=CH- 142.0 - 145.0 135-150
=C< 148.0 140.8, 124.7 - 135-150
-CH- 45.0 - - 30-50
>C< - - 40.0 30-50
-CHs (vinylic) 18.0 20.5, 25.8 - 15-25
-CHs (allylic) 20.0 - 25.0 15-25

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The mass spectrum of 2,3-dimethyl-1,4-pentadiene was obtained from the
NIST WebBook.[1]

Parameter 2,3-Dimethyl-1,4-pentadiene
Molecular Formula C7Ha12

Molecular Weight 96.17 g/mol

Base Peak (m/z) 81

Molecular lon (M*, m/z) 96

The fragmentation pattern is consistent with the structure of a branched diene, with the base
peak at m/z 81 corresponding to the loss of a methyl group ([M-15]*), a common fragmentation
pathway for such compounds.

Experimental Protocols

Standard procedures for obtaining the spectroscopic data are outlined below.
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Infrared (IR) Spectroscopy

A thin film of the neat liquid sample is placed between two sodium chloride or potassium
bromide plates. The sample is then scanned using an FTIR spectrometer over the range of
4000-400 cm~1, The resulting spectrum is a plot of transmittance versus wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the sample (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCI5)
containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is
transferred to an NMR tube. *H and 13C NMR spectra are acquired on a high-field NMR
spectrometer (e.g., 300 MHz or higher). For 13C NMR, a proton-decoupled spectrum is typically
obtained to simplify the spectrum to single lines for each unique carbon atom.

Mass Spectrometry (MS)

The sample is introduced into the mass spectrometer, typically via gas chromatography (GC-
MS) for volatile compounds like 2,3-dimethyl-1,4-pentadiene. In the ion source, the molecules
are ionized, most commonly by electron impact (El). The resulting ions are then separated
based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualizing the Validation Process

The following diagrams illustrate the workflow for spectroscopic validation and the correlation
between the structure of 2,3-dimethyl-1,4-pentadiene and its key spectroscopic features.
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Caption: Workflow for the spectroscopic validation of a chemical structure.
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2,3-Dimethyl-1,4-pentadiene Structure

CC@HC(=C)C

Key Structural Features

Vinyl Protons Methyl Groups Molecular lon
(=CH, =CHz2) (Vinylic & Allylic) (C7H12)

Expected Spectroscopic Signals
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1H NMR: 13C NMR: IR: MS:
54.8-5.8 . - 0 110-150 ppm (sp?) ~3080 cm~* (=C-H) m/z 96 (M*)
0726 PP 5 18-45 ppm (sp) ~1645 cm~! (C=C) m/z 81 ([M-15]*)
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Caption: Correlation of structural features with spectroscopic signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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